4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-18(22,12-11-14-5-3-2-4-6-14)13-20-17(21)15-7-9-16(19)10-8-15/h2-10,22H,11-13H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBJZKMCPIJTBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzoyl chloride and 2-hydroxy-2-methyl-4-phenylbutylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amide group may produce an amine.
Scientific Research Applications
Chemistry
- Building Block for Synthesis :
- The compound serves as a precursor for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution.
- Chemical Reactions :
- Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes.
- Reduction : The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
- Substitution : The fluorine atom can undergo nucleophilic substitution reactions with amines or thiols.
Biology
-
Enzyme Inhibition :
- The compound has been studied for its potential as an enzyme inhibitor, particularly in viral replication processes. It may inhibit critical enzymes involved in viral DNA synthesis.
-
Receptor Binding :
- Research indicates that this compound can bind to specific receptors, which could lead to therapeutic applications in cancer treatment and antiviral therapies. Its binding affinity is crucial for determining its efficacy.
Industry
- Production of Specialty Chemicals :
- The compound may be utilized in the synthesis of specialty chemicals or materials due to its unique properties and reactivity.
Antiviral Activity
A study demonstrated that derivatives similar to 4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide exhibited significant antiviral activity against human adenoviruses (HAdV), with IC50 values in the low micromolar range. This indicates potential as antiviral agents .
Anticancer Potential
Research has shown that related benzamide derivatives possess broad-spectrum anticancer properties against various cancer cell lines. These compounds disrupt cellular proliferation mechanisms, suggesting their utility in cancer therapy .
Toxicity Assessments
Toxicity studies indicate that while some derivatives exhibit potent biological activity, careful evaluation of cytotoxicity is necessary to ensure safety in therapeutic applications. Some compounds demonstrated low cytotoxicity at effective doses .
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Parameters of Selected 4-Fluoro Benzamides
Biological Activity
4-Fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide is an organic compound notable for its diverse biological activities. With a molecular formula of C18H20FNO2, it features a fluorine atom, a hydroxy group, and a phenyl group attached to a butyl chain. This compound has garnered attention for its potential applications in enzyme inhibition and receptor binding studies, making it an important subject of research in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Fluorine Atom : Enhances lipophilicity and can influence the compound's interaction with biological targets.
- Hydroxy Group : Potentially involved in hydrogen bonding, affecting solubility and biological activity.
- Phenylbutyl Chain : Provides structural diversity, which may contribute to its biological effects.
The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The compound is believed to modulate enzyme activity through competitive inhibition or allosteric modulation. This interaction can lead to various downstream biological effects depending on the target.
Enzyme Inhibition
Research indicates that this compound may serve as an effective inhibitor for certain enzymes. For instance, it has been implicated in studies focusing on viral replication processes, where it may inhibit enzymes critical for viral DNA synthesis.
Receptor Binding
The compound's ability to bind to specific receptors has been explored in various contexts, including potential therapeutic applications in cancer and viral infections. Its binding affinity and selectivity are essential factors that determine its efficacy as a therapeutic agent.
Case Studies
- Antiviral Activity : A study highlighted that derivatives similar to this compound exhibited significant antiviral activity against human adenoviruses (HAdV). Compounds showed IC50 values in the low micromolar range, indicating potential as antiviral agents .
- Anticancer Potential : Other research has demonstrated that related benzamide derivatives possess anticancer properties, exhibiting broad-spectrum activity against various cancer cell lines. These compounds were shown to disrupt cellular proliferation mechanisms .
- Toxicity Assessments : Toxicity studies have indicated that while some derivatives exhibit potent biological activity, they also require careful evaluation of cytotoxicity to ensure safety in therapeutic applications. For example, certain compounds demonstrated low cytotoxicity at effective doses .
Data Summary
| Study Focus | Findings | IC50 Values | Notes |
|---|---|---|---|
| Antiviral Activity | Significant inhibition of HAdV replication | Low micromolar range | Potential for antiviral therapy |
| Anticancer Activity | Broad-spectrum efficacy against cancer cell lines | Varies by derivative | Requires further investigation |
| Toxicity | Low cytotoxicity observed at effective doses | CC50 > 150 μM | Important for therapeutic development |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide, and how are reaction conditions optimized?
- Methodology : Multi-step organic synthesis is typically employed, starting with condensation reactions between substituted benzoyl chlorides and amine intermediates. For example, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are used to activate carboxylic acids for amide bond formation under reflux conditions (60–100°C) . Solvent choice (e.g., dichloromethane or THF) and catalyst selection (e.g., DMAP) are critical for yield optimization . Post-synthesis purification via recrystallization (methanol/water) or column chromatography ensures >95% purity .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm functional groups and regiochemistry. For instance, the hydroxy group in the 2-hydroxy-2-methyl-4-phenylbutyl chain appears as a broad singlet (~δ 5.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 341.15) .
- X-Ray Crystallography : Single-crystal analysis resolves stereochemistry. Orthorhombic crystal systems (space group P222) with parameters a = 7.098 Å, b = 11.423 Å, c = 18.949 Å are typical for benzamide derivatives .
Q. How can researchers ensure compound purity and stability during storage?
- Methodology :
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) monitors purity (>98%) .
- Storage : Lyophilization and storage at -20°C under inert gas (N) prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How can discrepancies in reported biological activities of benzamide derivatives be resolved?
- Methodology :
- Standardized Assays : Use consistent in vitro models (e.g., cancer cell lines like MCF-7 or HepG2) with controlled ATP levels to compare IC values .
- Metabolic Stability Tests : Microsomal assays (human liver microsomes) identify degradation pathways, which may explain variability in activity .
- Structural Confirmation : Re-evaluate compound identity via X-ray crystallography if conflicting bioactivity data arise .
Q. What computational strategies predict the pharmacokinetic profile of this compound?
- Methodology :
- ADMET Prediction : Tools like SwissADME or Molinspiration calculate logP (lipophilicity) and polar surface area to assess blood-brain barrier permeability .
- Molecular Dynamics Simulations : Analyze binding stability with target proteins (e.g., kinases) using GROMACS or AMBER .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodology :
- Analog Synthesis : Modify the fluorophenyl or hydroxyalkyl groups to test effects on receptor binding .
- Bioisosteric Replacement : Substitute the benzamide with thiazole or imidazole rings to enhance solubility .
- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate substituent electronic effects with activity .
Q. How can contradictory data in reaction yields or biological potencies be addressed?
- Methodology :
- Reaction Reproducibility : Strict control of anhydrous conditions (e.g., molecular sieves) and catalyst purity (e.g., Pd/C) minimizes yield variability .
- Dose-Response Curves : Repeat bioassays with triplicate measurements to identify outliers .
Notes
- Avoid commercial sources like BenchChem ( excluded).
- For advanced queries, cross-reference structural data () with bioactivity results ().
- Methodological rigor in synthesis and analysis is critical to resolving contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
